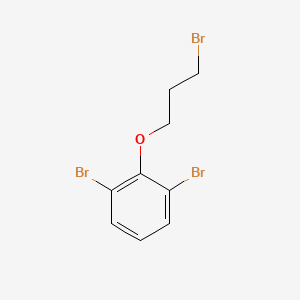

Benzene, 1,3-dibromo-2-(3-bromopropoxy)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Benzene, 1,3-dibromo-2-(3-bromopropoxy)-” is a chemical compound with the molecular formula C9H9Br3O . It is also known as 1,3-dibromo-2-(3-bromopropoxy)benzene . The compound has a molecular weight of 372.88 .

Molecular Structure Analysis

The molecular structure of “Benzene, 1,3-dibromo-2-(3-bromopropoxy)-” consists of a benzene ring substituted with bromine atoms at the 1 and 3 positions and a bromopropoxy group at the 2 position . The compound has 22 bonds, including 12 non-hydrogen bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aromatic) .

Physical And Chemical Properties Analysis

“Benzene, 1,3-dibromo-2-(3-bromopropoxy)-” is a liquid at room temperature . It has a molecular weight of 372.88 and a molecular formula of C9H9Br3O . The compound has a complexity of 119 .

Aplicaciones Científicas De Investigación

Synthesis and Material Science

Derivatives Synthesis : Compounds structurally similar to "Benzene, 1,3-dibromo-2-(3-bromopropoxy)-" have been utilized in the synthesis of complex organic molecules. For example, ethynylferrocene derivatives of 1,3,5-tribromobenzene have been synthesized via palladium-catalyzed cross-coupling reactions. These compounds exhibit electrochemical properties indicative of reversible oxidation processes, suggesting applications in electronic materials and catalysis (Fink et al., 1997).

Polymer Science : The compound's derivatives have been used as initiators in atom transfer radical polymerization (ATRP) for the synthesis of polyphenylenes with varying side chains. This demonstrates its utility in creating novel polymeric materials with specific properties, such as solubility in common organic solvents, which are characterized by a range of spectroscopic and thermal analysis techniques (Cianga & Yagcı, 2002).

Crystal Engineering : The study of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives reveals insights into molecular packing interactions, highlighting the importance of C–Br...π(arene) interactions. Such research contributes to the understanding of supramolecular chemistry and the design of materials with specific crystalline properties (Manfroni et al., 2021).

Medicinal Chemistry and Biological Activities

Synthetic Analogues and Bioactivity : Research on bromophenol derivatives, including synthetic analogues of natural products from marine sources, has shown significant bioactivity. For instance, synthetic analogues resembling natural bromophenols from the red alga Rhodomela confervoides have demonstrated potent protein tyrosine phosphatase 1B (PTP1B) inhibition, suggesting potential applications in treating type 2 diabetes (Shi et al., 2013).

Antioxidant Activities : The marine red alga Rhodomela confervoides has been a source of naturally occurring bromophenols with strong antioxidant activities, indicating the potential of such compounds in food preservation and as natural health supplements (Li et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . It may also cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice if you feel unwell .

Propiedades

IUPAC Name |

1,3-dibromo-2-(3-bromopropoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br3O/c10-5-2-6-13-9-7(11)3-1-4-8(9)12/h1,3-4H,2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRBFBUUUIQJQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OCCCBr)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2601459.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-ethoxybenzyl)piperidine-3-carboxamide](/img/structure/B2601460.png)

![3-Methyl-5-[4-(2-pyridin-2-ylacetyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde](/img/structure/B2601461.png)

![2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2601462.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2601470.png)

![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2601473.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2601475.png)